molecular formula C11H12F4N2 B8530966 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-piperazine

1-[3-Fluoro-5-(trifluoromethyl)phenyl]-piperazine

Cat. No. B8530966
M. Wt: 248.22 g/mol
InChI Key: WEDZQPRNMMRYLZ-UHFFFAOYSA-N
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Patent
US06169086A

Procedure details

To 60 ml of n-butanol were added 5.0 g of 3-fluoro-5-(trifluoromethyl)aniline and 5.0 g of bis(2-chloroethyl)amine hydrochloride, and the mixture was heated under reflux for 47 hours. To the reaction mixture was added 3.85 g of potassium carbonate, followed by heating under reflux for 24 hours. After cooling to room temperature, the solvent was removed by evaporation. The residue was dissolved in an 1N sodium hydroxide aqueous solution and extracted with chloroform-methanol (19:1 by volume). The extract was washed with a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was removed by evaporation, and the residue was subjected to silica gel column chromatography using a 9:1 (by volume) mixed solvent of chloroform and methanol as a developing solvent. The fraction containing the desired compound was concentrated to yield 2.1 g of the title compound.
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].Cl.Cl[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]Cl.C(=O)([O-])[O-].[K+].[K+]>C(O)CCC>[F:1][C:2]1[CH:3]=[C:4]([N:5]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3.85 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)C(F)(F)F
Name
Quantity
5 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
60 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 47 hours
Duration
47 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in an 1N sodium hydroxide aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform-methanol (19:1 by volume)
WASH
Type
WASH
Details
The extract was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
mixed solvent of chloroform and methanol as a developing solvent
ADDITION
Type
ADDITION
Details
The fraction containing the desired compound
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)C(F)(F)F)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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